
4-Piperidin-1-ylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-643632-A is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is known for its high purity, typically ≥98% . This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthetic routes and reaction conditions for WAY-643632-A are not extensively documented in publicly available sources. it is typically prepared through standard organic synthesis techniques involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
WAY-643632-A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-643632-A is used in various scientific research applications, including:
Chemistry: It serves as a reference compound and a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving the inhibition of collagen production and SRC kinase inhibition.
Industry: It is used in the production of high-purity chemicals and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of WAY-643632-A involves its interaction with specific molecular targets and pathways. It is known to inhibit collagen production and SRC kinase activity . These interactions lead to various biochemical effects, including the modulation of cellular signaling pathways and the inhibition of specific enzymatic activities.
Comparison with Similar Compounds
WAY-643632-A can be compared with other similar compounds, such as:
WAY-600: Another SRC kinase inhibitor with similar biological activities.
PP2: A well-known SRC kinase inhibitor used in various research studies.
Dasatinib: A multi-targeted kinase inhibitor with broader applications in cancer research.
WAY-643632-A is unique due to its specific molecular structure and high purity, making it a valuable tool in scientific research.
Properties
IUPAC Name |
4-piperidin-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHGCFXCHSXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)
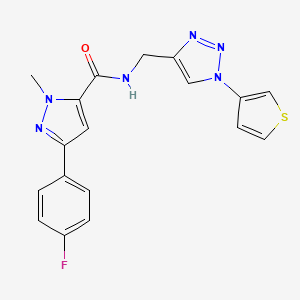
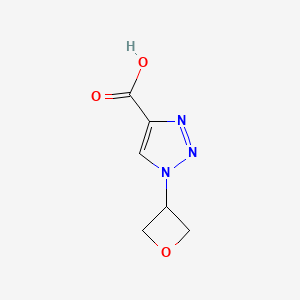
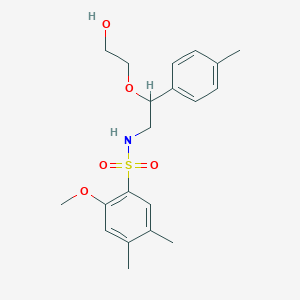
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)
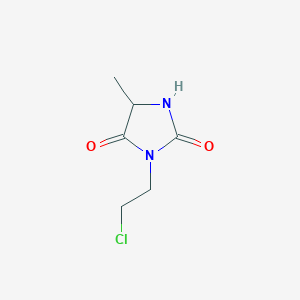

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)


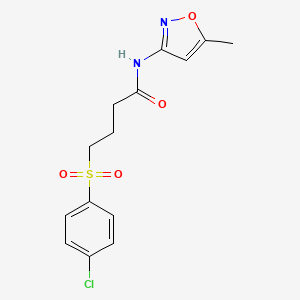
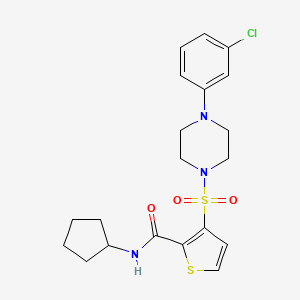
![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate](/img/structure/B3010963.png)

